

In-Depth Technical Guide: In Vitro and In Vivo Studies of N-Nitrosometoprolol

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Compound of Interest		
Compound Name:	N-Nitrosometoprolol	
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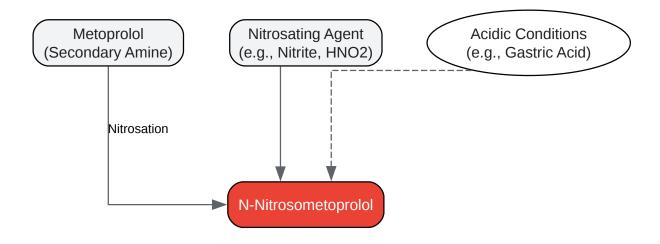
Executive Summary

N-Nitrosometoprolol (NO-Metoprolol) is a nitrosamine impurity that can form from the widely prescribed beta-blocker, metoprolol. As a member of the N-nitroso compound class, which is recognized as a "cohort of concern," NO-Metoprolol has been the subject of toxicological evaluation to determine its potential genotoxic and carcinogenic risk. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on NO-Metoprolol, including detailed experimental protocols and a summary of quantitative findings. The evidence to date indicates that NO-Metoprolol is genotoxic in vitro and exhibits clastogenic activity in vivo.

Formation of N-Nitrosometoprolol

N-Nitrosometoprolol is formed from the reaction of metoprolol, a secondary amine, with nitrosating agents such as nitrite under acidic conditions. This reaction can potentially occur during the synthesis, formulation, or storage of metoprolol-containing drug products, or even endogenously in the stomach.





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Caption: Formation of **N-Nitrosometoprolol** from metoprolol.

In Vitro Genotoxicity Studies

In vitro studies have consistently demonstrated the genotoxic potential of **N-Nitrosometoprolol**. The primary endpoint evaluated has been DNA damage in hepatocytes.

DNA Fragmentation in Primary Hepatocytes

Seminal work by Robbiano et al. (1991) investigated the ability of N-nitroso derivatives of several beta-blockers, including NO-Metoprolol, to induce DNA fragmentation in primary cultures of rat and human hepatocytes.[1]

Key Findings:

- NO-Metoprolol induced a dose-dependent increase in DNA fragmentation in both rat and human hepatocytes.[1]
- The genotoxic effect was observed at subtoxic concentrations ranging from 0.1 to 1 mM after a 20-hour exposure.[1][2]
- The compound was inactive in Chinese hamster lung V79 cells, which lack the metabolic capacity of hepatocytes, suggesting that metabolic activation is required for its genotoxic effect.[1]



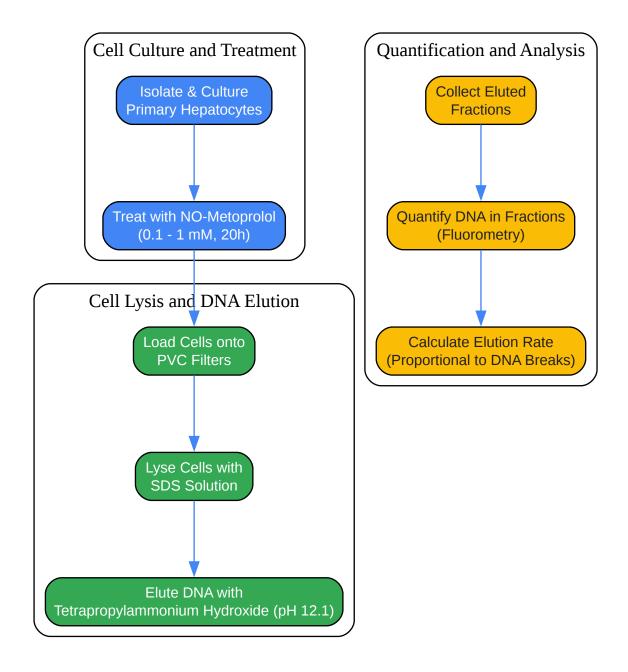
Table 1: In Vitro DNA Fragmentation Data for N-Nitrosometoprolol

Species	Cell Type	Concentrati on Range (mM)	Endpoint	Outcome	Reference
Rat	Primary Hepatocytes	0.1 - 1	DNA Fragmentatio n	Positive, dose- dependent	[1]
Human	Primary Hepatocytes	0.1 - 1	DNA Fragmentatio n	Positive, dose- dependent	[1]

Experimental Protocol: Alkaline Elution Assay for DNA Fragmentation

The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks in mammalian cells. The protocol outlined below is based on the methodology described by Robbiano et al. (1991).[1]





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Caption: Workflow for the Alkaline Elution Assay.

Methodology:

 Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or human liver tissue by collagenase perfusion and cultured in a suitable medium.



- Treatment: Cultured hepatocytes are exposed to varying concentrations of N-Nitrosometoprolol (e.g., 0.1, 0.3, and 1.0 mM) for 20 hours. A vehicle control (e.g., DMSO) is run in parallel.
- Cell Lysis: After treatment, cells are harvested, washed, and gently layered onto
 polycarbonate filters. The cells are then lysed on the filter with a solution containing sodium
 dodecyl sulfate (SDS) and proteinase K.
- DNA Elution: The DNA is slowly eluted from the filter with a tetrapropylammonium hydroxide solution at a constant flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected over time.
- DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a sensitive fluorescent DNA-binding dye.
- Data Analysis: The rate of DNA elution is calculated and is directly proportional to the number of single-strand breaks. An increase in the elution rate in treated cells compared to control cells indicates DNA damage.

In Vivo Genotoxicity Studies

In vivo studies have been conducted to assess the clastogenic (chromosome-damaging) potential of **N-Nitrosometoprolol** in rodents.

Micronucleus Assay in Rat Hepatocytes

A study by Martelli et al. (1994) investigated the ability of N-nitroso derivatives of several betablockers to induce micronuclei in the liver of partially hepatectomized rats.[3]

Key Findings:

- A single oral dose of 1,000 mg/kg of N-Nitrosometoprolol caused a statistically significant increase in the frequency of micronucleated hepatocytes.[2][3]
- The clastogenic effect was observed in the liver, the primary site of metabolism, but not in the bone marrow or spleen.[3]



 The in vivo clastogenic potency was noted to be considerably lower than its in vitro DNAdamaging potency, suggesting potential detoxification mechanisms in vivo.[3]

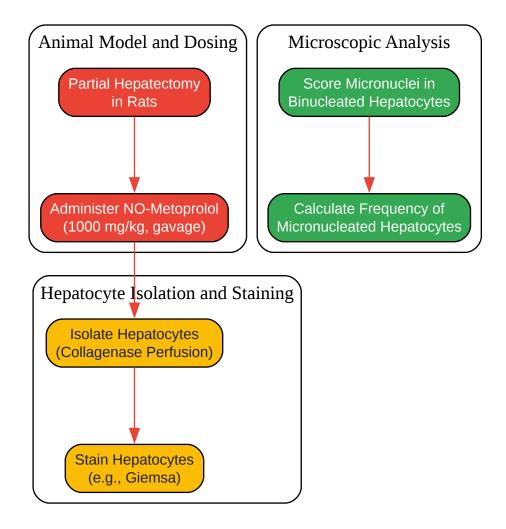
Table 2: In Vivo Micronucleus Assay Data for N-Nitrosometoprolol

Species	Tissue	Dose (mg/kg, oral)	Endpoint	Outcome	Reference
Rat	Liver (Hepatocytes)	1000	Micronucleus Formation	Positive	[3]
Rat	Bone Marrow	1000	Micronucleus Formation	Negative	[3]
Rat	Spleen	1000	Micronucleus Formation	Negative	[3]

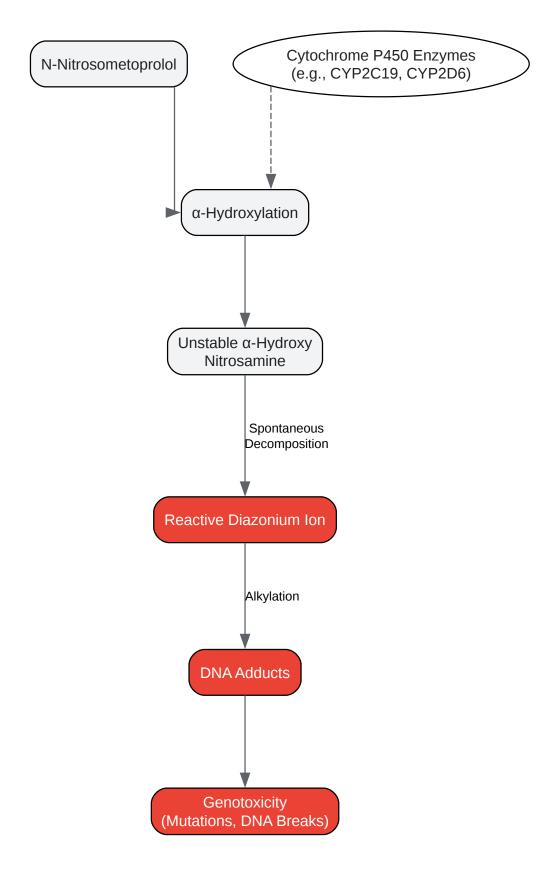
Experimental Protocol: In Vivo Rat Liver Micronucleus Assay

The in vivo micronucleus assay in hepatocytes assesses the clastogenic and aneugenic potential of a test compound in the liver. The following protocol is based on the methodology described by Martelli et al. (1994).[3]









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